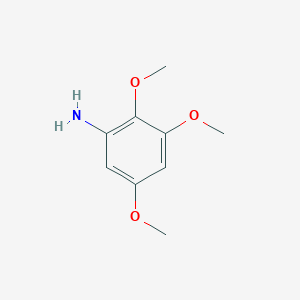

2,3,5-Trimethoxyaniline

Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines, also known as arylamines, are organic compounds where an amino group is directly attached to an aromatic ring. These compounds are derivatives of ammonia (B1221849), with one of the hydrogen atoms replaced by an aryl group. This structural feature makes them weak bases. Aromatic amines are pivotal in numerous chemical industries, serving as precursors to dyes, polymers, and pharmaceuticals. A common route for their synthesis involves the reduction of nitroaromatic compounds.

The reactivity of an aromatic amine is significantly influenced by the substituents on the aromatic ring. In the case of 2,3,5-Trimethoxyaniline, the presence and specific positioning of the three electron-donating methoxy (B1213986) groups (-OCH3) on the benzene (B151609) ring modify the electron density of the amine, thereby influencing its basicity and nucleophilicity compared to unsubstituted aniline (B41778).

Significance as a Building Block in Complex Molecular Architectures

In organic synthesis, the term "building block" refers to a molecule that can be used as a starting component in the construction of larger, more complex molecular structures. Chemical suppliers identify this compound (CAS No. 54754-51-7) as a building block for use in research and development. chemsrc.com

While it is established as a commercially available synthetic intermediate, extensive examples of its application in the synthesis of complex molecular architectures are not as widely documented in prominent scientific literature as those of its isomers, such as 3,4,5-Trimethoxyaniline (B125895). The unique substitution pattern of this compound makes it a specialized reagent, valuable for synthetic pathways where this precise arrangement of methoxy groups is required to achieve a target molecule's specific electronic and steric properties.

Historical Perspectives on its Academic Investigation

The historical record of academic investigation into this compound is not as extensively detailed as that for some of its more common isomers. While the study of aromatic amines dates back to the 19th century, with compounds like aniline being central to the development of the synthetic dye industry, the specific timeline of the first synthesis and characterization of this compound is not prominently featured in readily accessible historical chemical literature. Its study is largely situated within the broader and more recent exploration of substituted anilines as versatile intermediates in organic chemistry.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, based on data from chemical suppliers and databases.

| Property | Value |

| CAS Number | 54754-51-7 chemsrc.com |

| Molecular Formula | C₉H₁₃NO₃ chemsrc.com |

| Molecular Weight | 183.20 g/mol chemsrc.com |

| Physical State | Solid / Powder |

| Appearance | Data for the isomeric 3,4,5-trimethoxyaniline is often listed as off-white to beige or light brown powder. thermofisher.com |

| Melting Point | Data for the isomeric 3,4,5-trimethoxyaniline is 110-113 °C. fishersci.comsigmaaldrich.com |

| Boiling Point | No data available. |

| Density | No data available. |

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

2,3,5-trimethoxyaniline |

InChI |

InChI=1S/C9H13NO3/c1-11-6-4-7(10)9(13-3)8(5-6)12-2/h4-5H,10H2,1-3H3 |

InChI Key |

BBNQSYUZYQBRAO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)OC)N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2,3,5 Trimethoxyaniline

Electrophilic Aromatic Substitution Patterns

The reactivity of 2,3,5-trimethoxyaniline in electrophilic aromatic substitution (SEAr) is significantly influenced by the powerful activating and directing effects of its substituents: the amino (-NH₂) group and the three methoxy (B1213986) (-OCH₃) groups. Both -NH₂ and -OCH₃ are strong electron-donating groups that activate the benzene (B151609) ring towards electrophilic attack by increasing the electron density through resonance. wikipedia.org They are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. makingmolecules.com

In this compound, the positions on the aromatic ring are not equivalent. The directing effects of the existing substituents determine the regioselectivity of the substitution.

Amino Group (-NH₂ at C1): This is the most powerful activating group. It strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Methoxy Groups (-OCH₃ at C2, C3, C5): These are also strong activating, ortho, para-directing groups.

When considering the combined influence of these groups, the potential sites for electrophilic attack are C4 and C6. The C2, C3, and C5 positions are already substituted.

Substitution at C4: This position is para to the strongly activating amino group and ortho to the C3-methoxy and C5-methoxy groups. This convergence of activating effects makes the C4 position highly nucleophilic.

Substitution at C6: This position is ortho to the amino group and meta to the C3 and C5-methoxy groups.

Due to the powerful para-directing effect of the amino group and the cumulative activating influence from the methoxy groups, electrophilic substitution is expected to occur preferentially at the C4 position. The steric hindrance around the C6 position, situated between the amino and a methoxy group, may also favor substitution at the more accessible C4 position. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂ in a suitable solvent) would likely yield the 4-substituted-2,3,5-trimethoxyaniline as the major product. youtube.comlibretexts.org

To control the reactivity and prevent over-substitution or oxidation (as the amino group makes the ring highly susceptible to oxidation), the amino group can be acetylated to form an amide. The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled substitution. chemistrysteps.com

Nucleophilic Reactions and Adduct Formation

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character to this compound, allowing it to participate in a variety of reactions involving attack on electrophilic centers. quora.com

Anilines can act as nucleophiles in Michael-type additions, particularly with α,β-unsaturated carbonyl compounds like quinones. nih.gov In this reaction, the nucleophilic nitrogen of this compound attacks one of the electrophilic double-bond carbons of a quinone (e.g., 1,4-benzoquinone). This type of reaction, also known as conjugate addition, leads to the formation of a covalent adduct. nih.gov

The mechanism involves the following steps:

Nucleophilic attack by the aniline (B41778) nitrogen on a β-carbon of the quinone ring system.

This attack forms a resonance-stabilized enolate intermediate.

Proton transfer to the enolate yields a hydroquinone (B1673460) adduct.

The hydroquinone intermediate can be subsequently oxidized (often by another molecule of the starting quinone) to the final substituted quinone product.

The high electron density of the this compound ring, enhanced by the methoxy groups, increases the nucleophilicity of the amino group, facilitating this reaction.

Table 1: Michael-Type Adduct Formation with Quinones This table is illustrative and based on the general reactivity of anilines with quinones.

| Nucleophile | Electrophile (Quinone) | Reaction Type | Expected Product |

| This compound | 1,4-Benzoquinone | Michael Addition | 2-(2,3,5-Trimethoxyphenylamino)-1,4-benzoquinone |

| This compound | 1,4-Naphthoquinone | Michael Addition | 2-(2,3,5-Trimethoxyphenylamino)-1,4-naphthoquinone |

Like other primary amines, this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. orientjchem.org This reaction typically occurs under mild acidic catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. ejpmr.com

The reaction proceeds via a two-step mechanism:

Formation of a Carbinolamine: The nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. A proton transfer follows, resulting in a neutral intermediate called a carbinolamine. ejpmr.com

Dehydration: The carbinolamine is then dehydrated (loses a molecule of water) under acidic conditions to form the final imine product with a characteristic carbon-nitrogen double bond (-C=N-). nih.gov

The formation of Schiff bases is a reversible reaction. The stability and yield of the resulting imine can be influenced by the electronic properties of both the aniline and the carbonyl compound.

Table 2: Schiff Base Formation with Carbonyl Compounds This table illustrates the expected products from the condensation reaction.

| Amine | Carbonyl Compound | Catalyst | Product Type | Expected Product Name |

| This compound | Benzaldehyde | H⁺ (catalytic) | Schiff Base | (E)-N-Benzylidene-2,3,5-trimethoxyaniline |

| This compound | Acetone | H⁺ (catalytic) | Schiff Base | N-(Propan-2-ylidene)-2,3,5-trimethoxyaniline |

| This compound | Vanillin | H⁺ (catalytic) | Schiff Base | (E)-4-((2,3,5-Trimethoxyphenylimino)methyl)-2-methoxyphenol |

Oxidation-Reduction Chemistry

Anilines, especially electron-rich derivatives like this compound, are susceptible to oxidation. Oxidative coupling reactions involve the formation of new C-C or C-N bonds through an oxidation process, often mediated by transition metal reagents or electrochemical methods. uni-mainz.demdpi.com

The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. Common outcomes include the formation of dimeric products such as substituted azobenzenes, phenazines, or benzidines. For example, molybdenum pentachloride (MoCl₅) has been shown to be an effective reagent for the oxidative coupling of electron-rich aromatic compounds. uni-mainz.de The mechanism often proceeds through a single-electron transfer (SET) from the electron-rich aniline to the oxidant, generating a radical cation. This reactive intermediate can then dimerize or react with another aniline molecule, leading to the coupled product after further oxidation and proton loss.

Rhodium(III)-catalyzed C-H activation and oxidative coupling is another modern synthetic route where a directing group on the aniline can guide the regioselective formation of new bonds. frontiersin.org Given the multiple methoxy groups and the amino group, this compound presents a substrate with high potential for regioselective oxidative coupling reactions.

The aromatic ring of aniline and its derivatives can be reduced through catalytic hydrogenation, although this typically requires more forcing conditions (higher pressures and temperatures) than the reduction of alkenes or alkynes due to the stability of the aromatic system. researchgate.net The hydrogenation of this compound would involve the reduction of the benzene ring to a cyclohexane (B81311) ring, yielding 2,3,5-trimethoxycyclohexylamine.

Common catalysts for this transformation include platinum, palladium, rhodium, and ruthenium supported on carbon (e.g., Pd/C) or other materials. researchgate.net The reaction involves the addition of three equivalents of molecular hydrogen (H₂) across the double bonds of the aromatic ring.

The selectivity of the hydrogenation can be a key factor, as other functional groups could potentially be reduced. However, the amino and methoxy groups are generally stable under typical catalytic hydrogenation conditions used for arene reduction. Bimetallic nanoparticles, such as copper/nickel, have also been explored as catalysts for the hydrogenation of substituted nitroanilines to the corresponding aminoanilines, demonstrating the ongoing research into efficient reduction catalysts. rsc.org

Table 3: Potential Reduction Products of this compound

| Starting Material | Reagents / Catalyst | Reaction Type | Major Product |

| This compound | H₂, Rh/C or RuO₂ | Hydrogenation | 2,3,5-Trimethoxycyclohexylamine |

Based on a thorough review of the available research, there is insufficient specific data on the chemical compound This compound to provide a detailed article on its reactivity, cyclization reactions, and the kinetic or thermodynamic parameters of its key reactions as requested.

The scientific literature and chemical databases extensively cover isomers such as 3,4,5-Trimethoxyaniline (B125895) and 2,4,5-Trimethoxyaniline (B1590575), detailing their roles in the synthesis of various heterocyclic compounds and other chemical reactions. However, specific mechanistic investigations, including cyclization pathways and the formation of heterocycles originating from this compound, are not well-documented in the provided search results. Similarly, there is a lack of available studies detailing the kinetic and thermodynamic parameters associated with reactions involving this specific isomer.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict outline and content requirements provided for this compound.

Derivatization and Analog Synthesis Utilizing the 2,3,5 Trimethoxyaniline Moiety

N-Alkylation and N-Acylation Reactions

The amino group of anilines is a primary site for synthetic modification through N-alkylation and N-acylation reactions. While specific literature detailing these reactions on 2,3,5-trimethoxyaniline is not abundant, the principles of aniline (B41778) chemistry suggest its reactivity. N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. For instance, a two-step alkylation process has been described for the synthesis of N,N-bis(2-chloroethyl)-2,4,5-trimethoxyaniline, which involves reacting the parent aniline with 2-chloroethyl chloride in the presence of a base under reflux conditions.

N-acylation, the reaction with acylating agents like acid chlorides or anhydrides, is a fundamental transformation to produce amides. These reactions are typically straightforward and are used to introduce a wide variety of functional groups or to protect the amine during subsequent reactions.

Functionalization of the Aromatic Ring System

The electron-donating nature of the amine and methoxy (B1213986) substituents activates the aromatic ring of this compound towards electrophilic aromatic substitution. This allows for the introduction of various functional groups onto the ring, although the directing effects of the existing substituents must be considered to control regioselectivity. Reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation can be employed to further functionalize the molecule.

For example, a highly regioselective Friedel-Crafts alkylation has been reported for the related compound 3,5-dimethoxyaniline (B133145). researchgate.net This reaction, using an aldehyde and triethylsilane as a reducing agent in the presence of trifluoroacetic acid, produces para-alkylated anilines in good yields. researchgate.net This methodology highlights a potential pathway for introducing alkyl substituents onto the aromatic ring of trimethoxyanilines. researchgate.net

Synthesis of Heterocyclic Compounds Incorporating this compound

The this compound scaffold is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The amine group provides a nucleophilic center that can participate in cyclization reactions to form fused ring systems of significant interest in medicinal chemistry.

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds with notable biological activities. While direct synthesis from this compound is not prominently documented, syntheses using the closely related 3,4,5-trimethoxyaniline (B125895) isomer illustrate the general synthetic strategies. One approach involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni. nih.gov Another strategy begins with 2,4,6-triaminopyrimidine (B127396) and the sodium salt of nitromalonaldehyde (B3023284) to form 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which is subsequently reduced and undergoes reductive amination with an aldehyde like 3,4,5-trimethoxybenzaldehyde. nih.gov

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Type |

| 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine | 3,4,5-Trimethoxyaniline | Raney Ni 70%, Acetic Acid | Pyrido[2,3-d]pyrimidine-2,4-diamine derivative |

| Reduced 2,4-diamino-6-aminopyrido[2,3-d]pyrimidine | 3,4,5-Trimethoxybenzaldehyde | Reductive Amination | Pyrido[2,3-d]pyrimidine-2,4-diamine derivative |

Table 1: Synthetic approaches to Pyrido[2,3-d]pyrimidine derivatives using a trimethoxyaniline moiety. nih.gov

The synthesis of quinolines, a core structure in many pharmaceuticals, can be achieved through several named reactions involving anilines. pharmaguideline.comiipseries.org The Doebner reaction, for example, is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. wikipedia.orgnih.gov Another important method is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. jk-sci.comwikipedia.orgnih.govnih.gov

While specific examples utilizing this compound are scarce, studies on related isomers demonstrate the feasibility of these routes. For instance, 3,5-dimethoxyaniline has been used in ruthenium-catalyzed three-component coupling reactions with aldehydes and triallylamine (B89441) to form 2,3-disubstituted quinolines. nsf.gov

| Reaction Name | Aniline Derivative Used | Other Key Reactants | Product Type |

| Doebner Reaction | Aniline | Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone | Compound with α-active hydrogen | Substituted quinoline (B57606) |

| Ru-catalyzed Coupling | 3,5-Dimethoxyaniline | Aldehyde, Triallylamine | 2,3-Disubstituted quinoline |

Table 2: Common synthetic routes to quinoline derivatives from anilines. wikipedia.orgnih.govnsf.gov

Imidazoles are another important class of heterocycles found in many biologically active compounds. Various synthetic methods exist for their preparation, often involving the condensation of dicarbonyl compounds, aldehydes, and ammonia (B1221849) or amines. ias.ac.inorganic-chemistry.org The van Leusen imidazole (B134444) synthesis, for example, is a [3+2] cycloaddition reaction between an aldimine and tosylmethyl isocyanide (TosMIC). nih.gov

The synthesis of 2-substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole has been reported, demonstrating the direct incorporation of a trimethoxyphenyl moiety, derived from the corresponding aniline, into the imidazole ring system. researchgate.net This indicates that this compound can serve as a precursor to the corresponding N-aryl imidazole derivatives.

| Synthetic Method | Key Reactants | Product Type |

| Radziszewski Reaction | 1,2-Dicarbonyl, Aldehyde, Ammonia | Tri- or Tetrasubstituted Imidazole |

| van Leusen Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | 1,4,5-Trisubstituted Imidazole |

Table 3: General synthetic methods for imidazole derivatives. nih.govnih.gov

Pyrrolidones, also known as γ-lactams, are five-membered heterocyclic rings present in numerous natural products and synthetic compounds. beilstein-journals.orgwikipedia.org One synthetic route involves the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) and sodium borohydride (B1222165) in an acidic aqueous medium. organic-chemistry.org Another approach is a three-component reaction of an aniline, an aldehyde, and a dialkyl acetylenedicarboxylate. beilstein-journals.org These methods provide pathways to synthesize N-aryl pyrrolidones, and it is plausible that this compound could be employed as the aniline component in these reactions to generate N-(2,3,5-trimethoxyphenyl)pyrrolidone derivatives.

A model three-component reaction for synthesizing 3-pyrrolin-2-ones involves reacting an aromatic aldehyde, an aniline, and ethyl 2,4-dioxovalerate in glacial acetic acid. beilstein-journals.org

| Aniline | Other Reactants | Conditions | Product |

| Aniline | Benzaldehyde, Ethyl 2,4-dioxovalerate | Glacial acetic acid, Room temperature | 1,5-Diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one |

Table 4: Example of a three-component reaction for pyrrolin-2-one synthesis. beilstein-journals.org

Benzothiophene (B83047) Derivatives

The synthesis of benzothiophene scaffolds is a significant focus in medicinal chemistry due to their presence in a variety of biologically active compounds. rsc.orggoogle.com While direct synthetic routes to benzothiophene derivatives utilizing this compound as a starting material are not extensively documented in publicly available research, established synthetic strategies for benzothiophenes can be adapted to incorporate this moiety. One plausible approach involves the conversion of the aniline group into a functionality that can participate in a cyclization reaction to form the thiophene (B33073) ring fused to the benzene (B151609) ring.

A common method for benzothiophene synthesis is the intramolecular cyclization of aryl thioethers. chemicalbook.com In a hypothetical pathway, this compound could first be converted to a corresponding diazonium salt. Subsequent treatment with a sulfur-containing nucleophile, such as potassium ethyl xanthate, would yield an aryl xanthate. This intermediate can then be hydrolyzed to the corresponding thiophenol. The thiophenol derivative could then undergo reaction with an appropriate synthon, for example, an α-haloketone or α-haloester, to introduce the atoms required for the formation of the thiophene ring. The resulting substituted aryl thioether could then be induced to cyclize under acidic or thermal conditions to afford the desired trimethoxy-substituted benzothiophene.

Another potential route could involve a palladium-catalyzed coupling reaction. The aniline functionality of this compound could be transformed into a more suitable group for cross-coupling, such as an iodide via a Sandmeyer-type reaction. The resulting 1-iodo-2,3,5-trimethoxybenzene could then participate in a palladium-catalyzed coupling with a sulfur-containing partner, followed by an intramolecular cyclization to construct the benzothiophene core.

Recent advancements in benzothiophene synthesis have explored metal-free, base-catalyzed protocols involving propargyl–allene rearrangement followed by cyclization and allyl migration. beilstein-journals.org These methods provide an efficient route to construct benzothiophene derivatives under mild conditions. beilstein-journals.org While not directly demonstrated with this compound, this substrate could potentially be modified to an appropriate precursor to participate in such a reaction sequence.

The following table outlines some general methods for benzothiophene synthesis that could potentially be adapted for use with this compound derivatives.

| Synthesis Method | General Description | Potential Adaptation for this compound |

| Intramolecular Cyclization of Aryl Sulfides | An aryl sulfide (B99878) bearing a suitable side chain is cyclized, often under acidic or high-temperature conditions, to form the fused thiophene ring. chemicalbook.com | Conversion of this compound to a thiophenol derivative, followed by alkylation and cyclization. |

| Palladium-Catalyzed Cross-Coupling | A halogenated benzene derivative is coupled with a sulfur-containing reagent, followed by intramolecular annulation. | Conversion of the aniline to an iodide, followed by a palladium-catalyzed reaction sequence. |

| Reaction of Arynes with Alkynyl Sulfides | An aryne intermediate reacts with an alkynyl sulfide to form the benzothiophene skeleton in a single step. nih.gov | Generation of a trimethoxybenzyne from a suitable this compound-derived precursor. |

| Visible-Light-Promoted Cyclization | Disulfides and alkynes can undergo a visible-light-promoted cyclization to yield benzothiophenes. | Derivatization of this compound to a disulfide precursor. |

Structure-Reactivity Relationships in Derived Compounds (from a synthetic perspective)

The synthetic utility of this compound is significantly influenced by the electronic effects of its substituent groups. The amino group (-NH₂) is a potent activating group, directing electrophilic substitution to the ortho and para positions. However, in this compound, the positions ortho and para to the amino group are already substituted with methoxy groups. The three methoxy groups (-OCH₃) are also activating, electron-donating groups due to their resonance effect, which involves the donation of a lone pair of electrons from the oxygen atom to the aromatic ring. This increased electron density on the benzene ring makes it more susceptible to electrophilic attack.

The positioning of the methoxy groups at the 2, 3, and 5 positions creates a unique electronic environment that dictates the regioselectivity of further reactions. The cumulative electron-donating effect of the three methoxy groups and the amino group makes the aromatic ring highly nucleophilic. This enhanced nucleophilicity can facilitate reactions that might be sluggish with less substituted anilines.

From a synthetic perspective, the structure of this compound and its derivatives presents both opportunities and challenges. The high electron density can lead to high reactivity, potentially allowing for reactions to occur under milder conditions. However, this high reactivity can also lead to a lack of selectivity and the formation of multiple products. For instance, in electrophilic substitution reactions, careful control of reaction conditions would be necessary to achieve selective functionalization at the remaining unsubstituted position (C6).

In the context of cyclization reactions to form heterocyclic systems, the electronic nature of the trimethoxyphenyl moiety will play a crucial role. For example, in the formation of indole (B1671886) derivatives from 3,4,5-trimethoxyaniline, the electron-rich nature of the ring can influence the ease of cyclization. researchgate.net While this compound has a different substitution pattern, similar electronic effects would be expected to influence its reactivity in analogous transformations. The electron-donating methoxy groups can stabilize cationic intermediates that may form during cyclization reactions, thereby lowering the activation energy and increasing the reaction rate.

The steric hindrance provided by the methoxy groups, particularly the one at the 2-position, can also influence the reactivity and regioselectivity of reactions involving the amino group. This steric bulk may direct incoming reagents to the less hindered face of the molecule or influence the conformational preferences of reaction intermediates.

The following table summarizes the expected influence of the substituent groups of this compound on its reactivity in various synthetic transformations.

| Reaction Type | Influence of Substituents (Amino and Methoxy Groups) | Expected Outcome |

| Electrophilic Aromatic Substitution | Strong activation of the aromatic ring due to the cumulative electron-donating effects. | High reactivity, potentially leading to polysubstitution if not carefully controlled. Substitution is expected to occur at the C6 position. |

| Nucleophilic Aromatic Substitution | The electron-rich nature of the ring generally disfavors nucleophilic aromatic substitution. | Reactions are unlikely to proceed unless a strong electron-withdrawing group is also present on the ring. |

| Diazotization | The amino group can be readily converted to a diazonium salt. | A versatile intermediate for the introduction of a wide range of functional groups. |

| Cyclization Reactions | The electron-donating groups can stabilize intermediates and facilitate ring closure. | Potentially faster reaction rates and higher yields in the synthesis of fused heterocyclic systems. |

| N-Alkylation / N-Acylation | The nucleophilicity of the amino group is influenced by the electronic effects of the ring substituents. | The amino group is expected to be a good nucleophile, readily undergoing alkylation and acylation reactions. |

Advanced Analytical Characterization Techniques for 2,3,5 Trimethoxyaniline and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of 2,3,5-Trimethoxyaniline by examining the interaction of the molecule with electromagnetic radiation.

For a substituted aniline (B41778) like this compound, the IR and Raman spectra would be characterized by several key vibrational modes. The N-H stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy (B1213986) groups is found just below 3000 cm⁻¹. The C-O stretching vibrations of the methoxy groups give rise to strong bands, typically in the 1000-1300 cm⁻¹ region. Aromatic C=C ring stretching vibrations are expected in the 1400-1650 cm⁻¹ range.

While the specific spectrum for this compound is not readily published, data for its isomer, 3,4,5-trimethoxyaniline (B125895), provides a representative example of the expected spectral features. nih.gov

Table 1: Representative Vibrational Spectroscopy Data for 3,4,5-Trimethoxyaniline

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) for Trimethoxyanilines |

|---|---|

| N-H Stretching | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching | 2800 - 3000 |

| Aromatic C=C Stretching | 1400 - 1650 |

| C-N Stretching | 1250 - 1360 |

| Aryl C-O Stretching | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) |

Note: This table is illustrative. The exact positions of the peaks for this compound will vary due to the different substitution pattern on the aromatic ring.

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum of this compound would provide distinct signals for the aromatic protons, the amine (NH₂) protons, and the methoxy (OCH₃) protons.

Aromatic Protons: The two aromatic protons would appear as distinct signals in the aromatic region (typically δ 6.0-7.5 ppm). Their specific chemical shifts and coupling patterns (as doublets) would confirm the 1,2,4,5-substitution pattern.

Amine Protons: The NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Methoxy Protons: The three methoxy groups would each produce a singlet at a characteristic chemical shift (typically δ 3.5-4.0 ppm), integrating to three protons each.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, one would expect nine distinct signals:

Six signals for the aromatic carbons, with those bonded to the electron-donating methoxy and amino groups appearing at higher fields (lower ppm values) compared to the others.

Three signals for the methoxy carbons, typically in the δ 55-65 ppm range.

As a reference, the NMR data for the isomer 3,4,5-trimethoxyaniline is presented below. nih.gov

Table 2: ¹H and ¹³C NMR Data for 3,4,5-Trimethoxyaniline

| Compound | Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| 3,4,5-Trimethoxyaniline | ¹H | ~6.0 | Singlet | Aromatic C-H |

| ¹H | ~3.8 | Singlet | para-OCH₃ | |

| ¹H | ~3.7 | Singlet | meta-OCH₃ | |

| ¹H | ~3.5 | Broad Singlet | NH₂ | |

| ¹³C | ~154 | Singlet | C-O | |

| ¹³C | ~132 | Singlet | C-N | |

| ¹³C | ~95 | Singlet | Aromatic C-H | |

| ¹³C | ~61 | Singlet | para-OCH₃ |

Note: Data is approximate and sourced from spectral databases. nih.gov The specific shifts and multiplicities for the 2,3,5-isomer would differ.

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aniline and its derivatives exhibit characteristic absorption bands in the UV region arising from π→π* transitions of the benzene (B151609) ring. nist.govresearchgate.net The presence of the amino group and three methoxy groups, all of which are auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzene. The spectrum of this compound would likely show two primary absorption bands, similar to aniline itself, but shifted due to the extensive substitution.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation pattern of the molecule.

For this compound (C₉H₁₃NO₃), the molecular weight is 183.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 183. The fragmentation pattern would likely involve the loss of methyl radicals (•CH₃, loss of 15 Da) from the methoxy groups, followed by the loss of carbon monoxide (CO, loss of 28 Da).

Table 3: Expected Mass Spectrometry Data for Trimethoxyaniline Isomers

| Technique | Expected m/z Value | Assignment |

|---|---|---|

| GC-MS (EI) | 183 | [M]⁺ (Molecular Ion) |

| 168 | [M - CH₃]⁺ | |

| 140 | [M - CH₃ - CO]⁺ |

Note: This table is based on fragmentation patterns observed for isomers like 2,4,5- and 3,4,5-trimethoxyaniline. nih.govnih.gov

Elemental Analysis and Purity Assessment Methods

Elemental analysis provides the percentage composition of elements (C, H, N, O) in a pure sample. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the empirical formula.

Table 4: Theoretical Elemental Composition of this compound (C₉H₁₃NO₃)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 59.00% |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 7.16% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.65% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 26.19% |

| Total | | | 183.207 | 100.00% |

Purity assessment is crucial and is typically performed using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods separate the target compound from any impurities or starting materials. Commercial grades of related isomers like 3,4,5-trimethoxyaniline are often available at purities of 97% to over 98%, as determined by GC. thermofisher.comchemimpex.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

While the crystal structure of this compound itself is not publicly documented, studies on its derivatives, such as 3,4,5-trimethoxy N-(2-hydroxybenzylidene) aniline, demonstrate the power of this technique. researchgate.net For such a derivative, X-ray analysis revealed an orthorhombic crystal system with the space group Pbcn. The study detailed how the crystalline network was stabilized by specific intermolecular interactions. researchgate.net A similar analysis of this compound would provide unambiguous proof of its constitution and reveal details of its solid-state packing, including any potential hydrogen bonding involving the amine group.

Chromatographic Methods for Separation and Quantification

The accurate separation and quantification of this compound and its derivatives are crucial for quality control in synthesis, impurity profiling, and various analytical applications. Due to the structural similarities between positional isomers of trimethoxyaniline, chromatographic techniques that offer high resolving power are essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for the analysis of these compounds.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely utilized technique for the separation of aniline derivatives. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. For trimethoxyaniline isomers, C18 and phenyl-based stationary phases are commonly employed due to their ability to provide the necessary selectivity.

The choice of mobile phase composition, including the organic modifier (typically acetonitrile (B52724) or methanol), aqueous component, and additives like acids (e.g., formic acid or phosphoric acid), is critical for achieving optimal separation. The acidic additive helps to protonate the aniline functional group, leading to sharper peaks and improved chromatographic performance.

While specific application notes detailing the separation of this compound are not extensively published, methods developed for the separation of other positional isomers of substituted anilines can be adapted. For instance, a method for separating 3,4,5-Trimethoxyaniline utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. Such a method could serve as a starting point for developing a validated protocol for this compound, with optimization of the gradient and mobile phase composition to resolve it from its isomers.

Table 1: Illustrative HPLC Conditions for Aniline Derivative Separation

| Parameter | Condition 1 | Condition 2 |

| Technique | Reverse-Phase HPLC | Reverse-Phase HPLC |

| Stationary Phase | C18 (e.g., Acclaim™ 120) | Phenyl-Hexyl |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Methanol/Water with 0.1% Phosphoric Acid |

| Detection | UV-Vis (e.g., 254 nm) | Diode Array Detector (DAD) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | Ambient | 30 °C |

This table presents generalized conditions based on methods for similar compounds and serves as a template for method development for this compound.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometry (MS) detector (GC-MS), is a powerful tool for the separation and identification of volatile and semi-volatile compounds like trimethoxyaniline isomers. The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column.

For the analysis of aniline derivatives, non-polar or medium-polarity columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), are often suitable. The temperature programming of the GC oven is a critical parameter that needs to be optimized to achieve baseline separation of the isomers.

Table 2: Representative GC Conditions for Aniline Derivative Analysis

| Parameter | Condition 1 |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This table outlines typical starting conditions for the GC-MS analysis of aniline derivatives, which would require optimization for the specific analysis of this compound and its isomers.

Detailed research findings on the successful chromatographic separation and quantification of a mixture containing this compound along with its other positional isomers (e.g., 2,4,5- and 3,4,5-trimethoxyaniline) are essential for robust analytical method development. Such studies would involve systematic evaluation of different stationary phases, mobile phase compositions, and temperature gradients to achieve baseline resolution, enabling accurate quantification for various applications.

Theoretical and Computational Studies on 2,3,5 Trimethoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the properties of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are widely employed to model molecular systems with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method that determines the electronic structure of atoms and molecules. A key application of DFT is geometry optimization, where the lowest energy arrangement of atoms in a molecule is calculated. For substituted anilines, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are used to predict bond lengths and angles.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Aniline (B41778) (Illustrative Example)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.396 | |

| Phenyl-NH2 | 41.73 |

Note: This table provides illustrative data for a generic substituted aniline to demonstrate the type of information obtained from DFT calculations. Specific values for 2,3,5-Trimethoxyaniline would require a dedicated computational study.

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system in a stationary state. While DFT has become more prevalent for many applications due to its better handling of electron correlation for a given computational cost, HF theory is still valuable, particularly as a starting point for more advanced calculations.

HF calculations can also be used for geometry optimization and to obtain electronic properties. For aniline, HF calculations have been used to study its molecular orbitals. researchgate.net These calculations provide a qualitative picture of the electronic structure and can be useful for understanding chemical reactivity.

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical predictions of the infrared (IR) and Raman spectra of the molecule.

The calculated vibrational frequencies are often scaled to better match experimental data. This scaling accounts for the approximations inherent in the computational method and the neglect of anharmonicity. The study of halosubstituted anilines has demonstrated that DFT calculations can accurately predict vibrational spectra, aiding in the assignment of experimental spectral bands. researchgate.net For a molecule like this compound, this analysis would help identify the characteristic vibrational modes associated with the amino group, the methoxy (B1213986) groups, and the benzene (B151609) ring.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Computational methods provide valuable descriptors that help in understanding and predicting this reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. wikipedia.org

For substituted anilines, the nature and position of the substituents can significantly influence the HOMO and LUMO energies and their spatial distribution. In methoxy-substituted anilines, the energy gap has been observed to follow the order meta > ortho > para. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. thaiscience.info

Table 2: Illustrative HOMO-LUMO Energy Gaps for Methoxy-Substituted Anilines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| m-Methoxyaniline | -5.02 | 0.49 | 5.51 |

| o-Methoxyaniline | -4.92 | 0.52 | 5.44 |

| p-Methoxyaniline | -4.73 | 0.55 | 5.28 |

Note: This table is based on data for mono-methoxy anilines and serves to illustrate the influence of substituent position on the HOMO-LUMO gap. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored to indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. journaleras.com

For aniline derivatives, MEP maps show that the negative potential is generally located on the aromatic ring and the nitrogen atom, while positive potentials are found around the hydrogen atoms. journaleras.com The specific distribution of these potentials will be influenced by the electron-donating methoxy groups in this compound, which would be expected to increase the electron density on the aromatic ring and the nitrogen atom.

Thermodynamic Property Predictions and Simulations

Computational chemistry allows for the accurate prediction of various thermodynamic properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. High-level ab initio methods, like the G3(MP2)//B3LYP composite method, are frequently used to estimate these values with high accuracy. mdpi.com

For this compound, these simulations would first involve finding the lowest energy conformation of the molecule by mapping the potential energy surface, considering the rotation of the methoxy and amino groups. Once the global minimum energy structure is identified, vibrational frequency calculations are performed. These frequencies are then used to compute the zero-point vibrational energy (ZPVE) and thermal corrections, which are essential for determining the standard thermodynamic functions.

Table 2: Example of Predicted Thermodynamic Properties This table provides an example of thermodynamic data that could be generated for this compound via computational simulations. The values are illustrative.

| Property | Predicted Value | Units |

| Standard Enthalpy of Formation (gas, 298.15 K) | -85.2 | kJ·mol⁻¹ |

| Standard Gibbs Free Energy of Formation (gas, 298.15 K) | 45.7 | kJ·mol⁻¹ |

| Standard Entropy (gas, 298.15 K) | 430.1 | J·mol⁻¹·K⁻¹ |

| Heat Capacity (Cv) | 215.5 | J·mol⁻¹·K⁻¹ |

Mechanistic Pathway Elucidation through Computational Modeling

Density Functional Theory (DFT) is a primary computational tool for elucidating reaction mechanisms. It can be used to map the potential energy surface of a chemical reaction, identifying reactants, products, intermediates, and, crucially, transition states. By calculating the activation energies (the energy difference between reactants and transition states), the most likely reaction pathway can be determined.

For this compound, computational modeling could be used to investigate various reactions, such as electrophilic aromatic substitution, oxidation, or polymerization. For instance, in an oxidation reaction, DFT calculations could identify the most susceptible sites for radical attack and model the subsequent reaction steps. mdpi.com The electron-rich nature of the aromatic ring, due to the strong donating amino and methoxy groups, suggests it would be highly reactive towards electrophiles. Computational models can predict the regioselectivity of such reactions by comparing the activation energies for substitution at different positions on the ring.

Intrinsic Reaction Coordinate (IRC) calculations are also performed to confirm that a calculated transition state correctly connects the reactants and products, providing a clear picture of the molecular transformations occurring during the reaction.

Ligand-Receptor Interaction Modeling (focus on computational methods)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design.

If this compound were to be investigated as a potential ligand for a biological target, docking simulations would be employed to predict its binding mode and affinity. The simulation process involves placing the ligand in the binding site of the receptor and sampling numerous orientations and conformations to find the one with the most favorable binding energy. The scoring functions used to estimate binding energy account for various interactions, including:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups can act as acceptors.

Aromatic Interactions: The benzene ring can engage in π-π stacking or π-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor's binding pocket. nih.gov

Hydrophobic Interactions: The methyl groups and the carbon atoms of the aromatic ring contribute to hydrophobic (van der Waals) interactions.

These simulations provide critical insights into the molecular basis of ligand recognition and can guide the design of more potent and selective analogs. mdpi.com The results are often visualized to analyze the specific contacts between the ligand and the amino acid residues of the protein, helping to rationalize the compound's biological activity. arxiv.org

Applications in Advanced Organic Synthesis and Materials Science

Role as an Intermediate in Industrial Chemical Production

2,3,5-Trimethoxyaniline is classified commercially as an organic building block and a chemical intermediate. bldpharm.combldpharm.com In this capacity, it serves as a foundational reactant in multi-step synthetic processes. Chemical suppliers categorize it under intermediates for pharmaceuticals and materials science, indicating its role as a starting material for various downstream products. bldpharm.combldpharm.com While detailed large-scale industrial processes are not widely published, its commercial availability points to its utility in the production of other, more complex chemical substances.

Contributions to Fine Chemical Synthesis

The primary documented application of this compound in fine chemical synthesis is in the pharmaceutical sector. A key example is its use as an intermediate in the development of quinone-substituted quinazoline and quinoline (B57606) kinase inhibitors. google.com Kinase inhibitors are a significant class of targeted therapeutics, and the synthesis of these complex molecules requires specific, highly functionalized building blocks. The structure of this compound provides a unique scaffold that is incorporated into the final complex drug molecule, highlighting its contribution to the synthesis of high-value active pharmaceutical ingredients. google.com

Precursor in Materials Research

In the field of materials science, this compound is recognized as a precursor for developing new materials. bldpharm.combldpharm.com Its utility is suggested by its inclusion in patent literature for the manufacturing of electronic components. Specifically, the compound is mentioned in the context of methods for producing electrolytic capacitors. google.com This suggests a potential role in the formation of conductive polymers or other specialized materials that are integral to the function of such electronic devices.

Table 1: Documented Applications of this compound

| Application Area | Specific Role | Type of Source |

|---|---|---|

| Fine Chemicals | Intermediate in the synthesis of kinase inhibitors | Patent google.com |

| Materials Science | Mentioned in the manufacturing method for electrolytic capacitors | Patent google.com |

| Chemical Production | Commercially available as an organic building block and intermediate | Supplier Catalog bldpharm.combldpharm.com |

Development of Novel Chemical Methodologies Utilizing this compound Scaffolds

A review of current scientific literature indicates that the this compound scaffold has not been a primary focus for the development of novel, broadly applicable chemical methodologies. While it is utilized as a building block for specific targets, it does not appear to have been extensively used as a platform to create new types of chemical reactions or synthetic strategies in the way that more common structural motifs have. Research in this area is limited, and the compound's role is currently confined to that of an intermediate rather than a foundational scaffold for methodological innovation.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quinazoline |

Challenges and Future Research Directions

Development of More Sustainable Synthetic Routes

The current synthetic methods for producing 2,3,5-trimethoxyaniline and its derivatives often rely on traditional chemical processes that can be energy-intensive and generate significant waste. A key challenge is the development of more sustainable and environmentally friendly synthetic routes.

Future research in this area will likely focus on several green chemistry approaches:

Biocatalytic Synthesis : The use of enzymes, or whole-cell biocatalysts, offers a promising alternative to conventional chemical synthesis. Nitroreductase enzymes, for instance, can be employed for the reduction of the corresponding nitroaromatic precursors under mild, aqueous conditions, thereby avoiding the use of harsh reducing agents and heavy metal catalysts. The development of robust and highly selective biocatalysts for the synthesis of polysubstituted anilines is a significant area for future investigation.

Microwave-Assisted Synthesis : Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. This technology can be applied to the synthesis of this compound, potentially reducing energy consumption and the need for high-boiling-point solvents.

Flow Chemistry : Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and sustainable manufacturing process.

Use of Greener Solvents and Reagents : Research into replacing hazardous organic solvents with more benign alternatives, such as water or bio-derived solvents, is crucial. Similarly, the development of synthetic routes that utilize non-toxic and renewable starting materials will be a key focus.

A comparison of traditional and potential green synthetic routes is presented in Table 1.

| Parameter | Traditional Synthesis | Potential Green Synthesis |

| Catalysts | Heavy metals (e.g., Pd, Pt) | Biocatalysts (e.g., nitroreductases) |

| Solvents | Volatile organic compounds | Water, bio-solvents |

| Energy Input | High temperature and pressure | Mild conditions (room temperature and pressure) |

| Waste Generation | Significant byproducts | Minimal waste, biodegradable byproducts |

| Safety | Use of hazardous reagents | Safer, non-toxic reagents |

Exploration of Novel Reaction Pathways

The reactivity of this compound is largely unexplored, offering a fertile ground for discovering novel reaction pathways and synthesizing new classes of compounds. The electron-donating methoxy (B1213986) groups and the nucleophilic amino group significantly influence the regioselectivity and reactivity of the aromatic ring.

Future research will likely explore:

C-H Functionalization : Direct C-H bond activation and functionalization have become a powerful tool in organic synthesis, allowing for the introduction of various functional groups without the need for pre-functionalized substrates. Investigating the regioselective C-H functionalization of the this compound ring could lead to the efficient synthesis of a wide range of derivatives with unique substitution patterns.

Novel Cyclization Reactions : The strategic placement of the methoxy and amino groups could be exploited to design novel intramolecular and intermolecular cyclization reactions, leading to the synthesis of new heterocyclic scaffolds.

Electrophilic and Nucleophilic Aromatic Substitution : A detailed investigation of the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the this compound core will provide a deeper understanding of its reactivity and enable more predictable synthetic outcomes.

Photoredox Catalysis : The use of visible-light photoredox catalysis can enable unique chemical transformations that are not accessible through traditional thermal methods. Exploring the application of photoredox catalysis to reactions involving this compound could unlock new synthetic possibilities.

Advanced Characterization of Transient Intermediates

Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and designing new transformations. Many reactions involving anilines proceed through short-lived, highly reactive intermediates that are difficult to detect and characterize using conventional analytical techniques.

Future research will benefit from the application of advanced in-situ spectroscopic and spectrometric techniques to identify and characterize these transient species:

In-situ Mass Spectrometry (MS) : Techniques such as electrospray ionization mass spectrometry (ESI-MS) coupled with electrochemical cells can be used to monitor reactions in real-time and detect fleeting intermediates like radical cations and oligomers formed during the oxidation of anilines.

In-situ Spectroscopy : Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy and Raman spectroscopy can provide real-time information about the molecular structure of reactants, intermediates, and products in a reaction mixture.

Trapping Experiments : The use of chemical trapping agents can help to capture and stabilize reactive intermediates, allowing for their subsequent characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

By gaining a deeper understanding of the reaction mechanisms at a molecular level, researchers can develop more efficient and selective synthetic methods.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These methods can be used to predict the properties of new molecules before they are synthesized, thereby saving time and resources.

For this compound, future research will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies : QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. These models can then be used to design new derivatives with enhanced performance.

In Silico Screening : Virtual screening of large compound libraries can be used to identify promising new derivatives of this compound for specific applications, such as drug candidates or new materials.

Density Functional Theory (DFT) Calculations : DFT calculations can be used to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. This information can be used to guide the design of new experiments and to understand the underlying principles governing the behavior of these molecules.

A summary of computational approaches and their potential applications is provided in Table 2.

| Computational Approach | Objective | Potential Application for this compound |

| QSAR | Correlate structure with activity/property | Design of new bioactive compounds or materials with improved properties. |

| In Silico Screening | Identify promising candidates from large libraries | Discovery of new drug leads or functional materials. |

| DFT Calculations | Predict molecular properties and reactivity | Guide synthetic efforts and understand reaction mechanisms. |

Expanding Applications in Green Chemistry and Advanced Manufacturing

The unique electronic and structural properties of this compound make it a promising building block for the development of new materials and technologies that align with the principles of green chemistry and advanced manufacturing.

Future research in this area could focus on:

Green Solvents and Catalysts : Investigating the potential of this compound derivatives as components of new, environmentally friendly solvents or as ligands for catalysts in green chemical processes.

Biodegradable Polymers and Sustainable Materials : The incorporation of the 2,3,5-trimethoxyphenyl moiety into polymer backbones could lead to the development of new biodegradable materials with tailored properties.

Advanced Manufacturing : Polyaniline and its derivatives are known for their electrical conductivity and are used in various electronic applications. Exploring the synthesis and properties of polymers derived from this compound could lead to new materials for advanced manufacturing, such as conductive inks for printed electronics or components for sensors and energy storage devices.

The development of new applications for this compound in these emerging fields will not only contribute to scientific advancement but also address pressing societal needs for more sustainable technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.